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ML241 hydrochloride

Cat. No.: B1191632
M. Wt: 408.92
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Description

Contextual Significance of the p97/Valosin-Containing Protein (VCP) AAA ATPase in Cellular Biology

The p97/Valosin-Containing Protein (VCP), also known as Cdc48 in yeast, is a highly conserved and abundant member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes. frontiersin.orgwikipedia.org As a type II AAA+ ATPase, it is characterized by the presence of two distinct ATPase domains, D1 and D2, which are organized into two stacked hexameric rings with a central pore. frontiersin.orgnih.gov The primary function of p97/VCP is to act as a molecular segregase, utilizing the energy from ATP hydrolysis to remodel, unfold, or extract substrate proteins from larger cellular structures like protein complexes, membranes, or chromatin. frontiersin.orgcalis.edu.cnnih.gov

This segregase activity places p97/VCP at the nexus of numerous critical cellular pathways essential for maintaining cellular health and homeostasis. nih.govacs.org Its functions are diverse and integral to cellular physiology, ranging from protein quality control to organelle biogenesis. A central role for p97/VCP is in the ubiquitin-proteasome system, where it facilitates the processing of ubiquitinated proteins for degradation. nih.govcalis.edu.cn This is particularly crucial in pathways such as Endoplasmic Reticulum-Associated Degradation (ERAD), where p97/VCP extracts misfolded proteins from the ER membrane, and in mitochondria-associated degradation (MAD). acs.orgbioengineer.orgmdpi.com

Beyond protein degradation, p97/VCP is involved in a wide spectrum of cellular processes. These include the reassembly of the Golgi apparatus and nuclear envelope after mitosis, DNA damage response, regulation of the cell cycle, and the clearance of damaged lysosomes and mitochondria through autophagy (lysophagy and mitophagy, respectively). nih.govmdpi.comnih.gov The functional diversity of p97/VCP is modulated by its interaction with a large number of cofactors or adaptors, which guide the ATPase to specific substrates and cellular locations. frontiersin.orgnih.gov

Table 1: Selected Cellular Functions of p97/VCP ATPase

Cellular Process Description Key References
Protein Homeostasis Facilitates the degradation of misfolded or damaged proteins via ERAD, MAD, and ribosome-associated degradation. frontiersin.orgbioengineer.orgmdpi.com frontiersin.orgbioengineer.orgmdpi.com
Organelle Biogenesis Involved in the post-mitotic reassembly of the Golgi apparatus and the endoplasmic reticulum. nih.govnih.govnih.gov nih.govnih.govnih.gov
DNA Damage Response Participates in the extraction of proteins from chromatin to facilitate DNA repair processes. calis.edu.cnnih.gov calis.edu.cnnih.gov
Autophagy Plays a role in the clearance of damaged organelles, such as mitochondria (mitophagy) and lysosomes (lysophagy). nih.govmdpi.com nih.govmdpi.com
Cell Cycle Regulation Essential for progression through the cell cycle, particularly at the G2-M transition. frontiersin.orgnih.gov frontiersin.orgnih.gov

| Membrane Trafficking | Contributes to membrane fusion events and the endosomal sorting of proteins. nih.govcalis.edu.cn | nih.govcalis.edu.cn |

Rationale for Targeting p97/VCP ATPase in Biological Research

The central role of p97/VCP in maintaining protein homeostasis (proteostasis) makes it a critical factor in cellular survival and function. Consequently, its dysregulation is implicated in the pathology of several human diseases, establishing it as a significant therapeutic target for biological research. nih.govnih.govacs.org

In the context of oncology, p97/VCP is frequently overexpressed in various types of cancer. frontiersin.orgmdpi.com This elevated expression is believed to help cancer cells cope with the high levels of proteotoxic stress resulting from rapid proliferation and accumulation of mutated or misfolded proteins. By enhancing the clearance of these aberrant proteins, p97/VCP promotes cancer cell survival and proliferation. nih.govmdpi.com Therefore, inhibiting p97/VCP ATPase activity is a rational strategy to disrupt protein homeostasis in cancer cells, leading to the accumulation of toxic proteins, induction of ER stress, and ultimately, cell death. mdpi.comaacrjournals.org

Conversely, in the field of neurodegenerative diseases, mutations in the VCP gene are causative for a multisystem proteinopathy known as Inclusion Body Myopathy with Paget's disease of the bone and Frontotemporal Dementia (IBMPFD), as well as certain forms of amyotrophic lateral sclerosis (ALS). frontiersin.orgnih.govnih.gov These mutations often impair the protein's normal function, leading to the aggregation of ubiquitinated proteins in affected tissues, a hallmark of these conditions. nih.govnih.gov Targeting p97/VCP, either by correcting its function or modulating its activity, is therefore an area of intense investigation for these currently incurable disorders. acs.orgnih.gov Its involvement in viral replication processes for viruses like influenza and herpes simplex virus further broadens its appeal as a research target. acs.org

Overview of ML241 Hydrochloride as a Chemical Probe in Mechanistic Studies

This compound is a small molecule that has emerged as a valuable chemical probe for the mechanistic study of p97/VCP. medchemexpress.comdcchemicals.com It functions as a potent, selective, and reversible inhibitor of the p97 ATPase. dcchemicals.comprobechem.com Structure-activity relationship (SAR) studies, which evolved from the initial hit compound DBeQ, led to the development of ML241 and its analogue, ML240. frontiersin.orgnih.govnih.gov

This compound acts as an ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97. frontiersin.orgcaymanchem.com This selective inhibition blocks the energy-providing ATP hydrolysis required for p97's segregase activity. As a result, cellular processes that depend on p97 function, such as the ERAD pathway, are impaired, leading to the accumulation of ubiquitinated substrates. nih.govcaymanchem.com

The utility of this compound as a chemical probe lies in its specificity and reversible nature, which allow researchers to dissect the immediate cellular consequences of p97 inhibition without the compensatory effects that can arise from long-term genetic manipulation. researchgate.net A key characteristic that distinguishes ML241 from the related compound ML240 is that ML241 does not induce apoptosis or autophagy on its own. nih.govcaymanchem.com This makes it a more precise tool for studying the direct roles of p97 in processes like protein degradation and trafficking, separate from the induction of cell death pathways. caymanchem.com Its use in research helps to elucidate the complex downstream effects of p97 inhibition and to validate p97 as a druggable target in various disease models. biosynth.com

Table 2: Profile of this compound as a p97/VCP Inhibitor

Property Description Key References
Compound Name This compound medchemexpress.commedkoo.com
Target AAA ATPase p97/VCP medchemexpress.comdcchemicals.com
Mechanism of Action Potent, selective, reversible, ATP-competitive inhibitor of the D2 ATPase domain. medchemexpress.comfrontiersin.orgcaymanchem.com medchemexpress.comfrontiersin.orgcaymanchem.com
IC₅₀ Value ~100 nM - 110 nM for p97 ATPase activity. medchemexpress.comdcchemicals.comcaymanchem.com medchemexpress.comdcchemicals.comcaymanchem.com
Cellular Effect Disrupts the ERAD pathway and prevents the degradation of p97-dependent proteasome substrates. nih.govcaymanchem.com nih.govcaymanchem.com

| Research Utility | Used as a chemical probe to study the specific, acute functions of p97/VCP without inducing apoptosis or autophagy. nih.govcaymanchem.com | nih.govcaymanchem.com |

Properties

Molecular Formula

C23H25ClN4O

Molecular Weight

408.92

Synonyms

2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine hydrochlorid

Origin of Product

United States

Molecular Target Identification and Ligand Protein Interactions of Ml241 Hydrochloride

Identification as a Potent and Selective Inhibitor of p97 ATPase

ML241 hydrochloride was identified through structure-activity relationship (SAR) studies of a quinazoline (B50416) scaffold that was initially discovered in high-throughput screening campaigns. researchgate.netnih.gov These efforts led to the development of ML241 and its analog, ML240, as potent inhibitors of p97 ATPase. nih.gov

Research has consistently demonstrated the potency of this compound, with reported IC50 values for p97 ATPase inhibition being approximately 100 nM to 110 nM. nih.govmedchemexpress.commedchemexpress.comselleckchem.comdcchemicals.com This designates it as a highly effective inhibitor of its target enzyme. The selectivity of ML241 is also a key attribute. Studies have shown that it inhibits the degradation of a p97-dependent proteasome substrate but not a p97-independent one in a dual-reporter cell line. nih.govtargetmol.com Furthermore, at a concentration of 20 μM, ML241 showed no significant inhibition against a panel of approximately 170 kinases, highlighting its specificity for p97. medchemexpress.com

The inhibitory action of ML241 extends to cellular processes that are dependent on p97 function. For instance, it has been shown to impair the endoplasmic-reticulum-associated degradation (ERAD) pathway. nih.govcaymanchem.com In cellular assays, ML241 stabilizes a ubiquitin-fusion degradation substrate (UbG76V-GFP) with an IC50 of 3.5 μM, further confirming its role in disrupting p97-mediated protein degradation. medchemexpress.comselleckchem.com

Table 1: Inhibitory Activity of this compound

Target/Process IC50 Value
p97 ATPase 100 - 110 nM nih.govmedchemexpress.commedchemexpress.comselleckchem.comdcchemicals.com
UbG76V-GFP Stabilization 3.5 µM medchemexpress.comselleckchem.com

Characterization of ATP-Competitive Inhibition

Kinetic analyses have been instrumental in elucidating the mechanism by which this compound inhibits p97 ATPase. These studies have firmly established that ML241 acts as an ATP-competitive inhibitor. medchemexpress.comcaymanchem.comnih.gov This mode of inhibition means that ML241 directly competes with ATP for binding to the ATPase domain of p97.

The competitive nature of the inhibition is quantified by the inhibitor constant (Ki). For ML241, the Ki value has been determined to be 0.35 μM. medchemexpress.com This value provides a measure of the inhibitor's binding affinity to the enzyme. The ATP-competitive mechanism is further supported by the observation that the inhibitory effect of ML241 can be overcome by increasing the concentration of ATP. nih.gov This is a classic characteristic of competitive inhibition.

Specificity for the D2 ATPase Domain of p97

The p97 protein is a hexamer, with each protomer containing two distinct ATPase domains, D1 and D2. A crucial aspect of ML241's inhibitory profile is its selectivity for the D2 ATPase domain. researchgate.netcaymanchem.comnih.gov

Studies using various p97 mutants have been pivotal in demonstrating this domain specificity. While a compound like DBeQ inhibits both the D1 and D2 domains, ML241 and its counterpart ML240 were found to be specific for the D2 domain. nih.gov This specificity is significant because the D2 domain is considered the primary driver of ATP hydrolysis in p97. By selectively targeting the D2 domain, ML241 can effectively shut down the main engine of the p97 protein complex. This selective inhibition of the D2 domain has been confirmed through multiple independent studies. researchgate.netcaymanchem.comnih.gov

Insights from Structure-Activity Relationship (SAR) Studies on ML241 Analogs

The development of ML241 was the result of extensive structure-activity relationship (SAR) studies based on initial hits from high-throughput screening, such as N2,N4-Dibenzylquinazoline-2,4-diamine (DBeQ). researchgate.net Over 200 analogs were synthesized and tested to optimize the potency and selectivity of the quinazoline scaffold. researchgate.netresearchgate.netnih.gov

These SAR studies explored modifications at various positions of the quinazoline core, particularly at the R1 and R2 positions. researchgate.netnih.gov The investigations revealed that while the benzyl (B1604629) group from the initial hits was a favorable substitution at the R2 position, modifications at the R1 position led to the most significant gains in potency. nih.gov

Interestingly, the SAR studies also unveiled subtle structural changes that could lead to different biological outcomes. For instance, while both ML240 and ML241 are potent and selective p97 inhibitors, ML240 was found to induce apoptosis and autophagy, whereas ML241 did not exhibit these effects. nih.gov This highlights how minor chemical modifications can significantly alter the downstream cellular consequences of p97 inhibition, providing a rationale for developing pathway-specific inhibitors. nih.gov The initial SAR work on analogs of the high-throughput screening hit, a 2-phenyl-4-benzylaminoquinazoline, laid the groundwork for the eventual discovery of the more potent and D2-selective ML241.

Mechanism of Action and Cellular Homeostasis Perturbations by Ml241 Hydrochloride

Impact on the Ubiquitin-Proteasome System (UPS)

The UPS is a primary pathway for the targeted degradation of proteins, playing a vital role in cellular quality control. p97 is a key player in this system, facilitating the extraction of ubiquitinated proteins from cellular structures for subsequent degradation by the proteasome. researchgate.net

ML241 hydrochloride has been shown to impair the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. researchgate.netnih.govnih.gov The ERAD pathway is a critical quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum. By inhibiting p97, this compound prevents the degradation of p97-dependent proteasome substrates, leading to their accumulation. caymanchem.comlabchem.com.my This disruption of ERAD is a key aspect of this compound's mechanism of action. researchgate.netnih.govnih.gov

A direct consequence of p97 inhibition by this compound is the accumulation of ubiquitin conjugates. medkoo.comescholarship.org Research has demonstrated that treatment with this compound leads to the buildup of these conjugates in the nuclear plus membrane and cytosolic compartments of cells. caymanchem.comlabchem.com.my This accumulation is indicative of a blockage in the protein degradation machinery, as ubiquitinated proteins are marked for destruction but cannot be processed effectively without functional p97. caymanchem.comlabchem.com.my

Disruption of Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

Role in Autophagosome Maturation

Autophagy is a cellular process involving the degradation of cellular components through the lysosome. p97 plays a role in the maturation of autophagosomes, the double-membraned vesicles that engulf cytoplasmic material destined for degradation. researchgate.netnih.gov While some p97 inhibitors have been shown to impair autophagosome maturation, the specific effects of this compound on this process are a key differentiator from other similar compounds. researchgate.net

Differential Effects Compared to Other p97 Inhibitors (e.g., ML240)

While both this compound and ML240 are potent inhibitors of p97 ATPase, they elicit distinct downstream cellular responses. researchgate.netnih.govnih.gov These differences highlight the potential for developing pathway-specific p97 inhibitors. researchgate.netnih.gov

FeatureThis compoundML240
p97 ATPase Inhibition (IC50) ~100 nM researchgate.netnih.govnih.gov~100-110 nM researchgate.netnih.govtocris.com
Autophagy Induction No caymanchem.comresearchgate.netnih.govYes researchgate.netnih.govtocris.com
Apoptosis Induction No caymanchem.comresearchgate.netnih.govYes researchgate.netnih.govnih.gov

A notable characteristic of this compound is its failure to induce autophagy. caymanchem.comresearchgate.netnih.gov In stark contrast, the structurally similar p97 inhibitor, ML240, potently stimulates the accumulation of LC3-II, a marker of autophagy, within minutes of treatment. researchgate.netnih.govtocris.com This suggests that while both compounds inhibit the primary function of p97, they diverge in their effects on the autophagic pathway.

Furthermore, this compound does not induce apoptosis, or programmed cell death. caymanchem.comresearchgate.netnih.gov Conversely, ML240 has been shown to rapidly mobilize executioner caspases 3 and 7, key enzymes in the apoptotic cascade. researchgate.netnih.govnih.gov This lack of apoptosis induction by this compound, despite its potent inhibition of p97, further distinguishes its cellular activity profile from that of ML240. caymanchem.comresearchgate.netnih.gov

Distinctive Cellular Proliferation Effects

The influence of this compound on cellular proliferation is multifaceted, with research revealing distinct effects that vary depending on the cellular context, such as in cancer cell lines versus virus-infected cells. While developed as a potent inhibitor of the p97 ATPase, its direct impact on cell growth and proliferation is notably different from its close analogue, ML240. researchgate.netnih.gov

Antiproliferative Activity in Cancer Cells

This compound demonstrates cytotoxic and antiproliferative activity against certain cancer cell lines. medchemexpress.com However, its potency in this regard is markedly lower than that of ML240, a structurally similar p97 inhibitor. researchgate.netnih.gov Both compounds were developed as potent inhibitors of p97 ATPase, with an IC₅₀ value of approximately 100 nM. nih.gov They both competitively inhibit ATP binding to p97 and impair the endoplasmic-reticulum-associated degradation (ERAD) pathway. researchgate.netnih.govtocris.com

Despite these similarities in their primary mechanism of action, studies on colon cancer cell lines revealed a significant divergence in their antiproliferative effects. ML240 was found to be 24- to 70-fold more potent at inhibiting cell proliferation than ML241. researchgate.net For instance, after a 72-hour treatment, the half-maximal growth inhibitory concentration (GI₅₀) for ML241 in HCT15 and SW403 colon cancer cells was 13 µM and 12 µM, respectively. medchemexpress.com In contrast, ML240 inhibited cancer cell growth much more effectively and rapidly induced apoptosis by mobilizing executioner caspases 3 and 7, an effect not observed with ML241. nih.govnih.gov This striking difference suggests a complexity in the mechanism of action beyond simple p97 ATPase inhibition, pointing to how downstream cellular processes are affected differently by these two compounds. nih.gov

Interactive Data Table: Antiproliferative Activity of this compound in Colon Cancer Cell Lines The following table displays the GI₅₀ (Growth Inhibitory concentration 50%) values for this compound after treatment for 24 and 72 hours.

Cell LineTreatment DurationGI₅₀ (µM)
HCT1524 hours53
SW40324 hours33
HCT1572 hours13
SW40372 hours12
Data sourced from MedchemExpress. medchemexpress.com

Inhibition of Viral Proliferation

In the context of virology, this compound has been identified as an effective inhibitor of rotavirus proliferation. mdpi.comnih.gov Rotavirus is a primary cause of severe diarrhea in young children, and there are no specific licensed antiviral drugs for treatment. mdpi.com In vitro experiments demonstrated that ML241 effectively inhibits the replication of the human rotavirus ZTR-68 strain with low cytotoxicity to the host MA104 cells. mdpi.comdntb.gov.ua The inhibitory effect was observed during the virus adsorption, cell entry, and replication stages of the viral life cycle. mdpi.comnih.gov

The mechanism behind this antiviral activity involves the modulation of specific host cell signaling pathways. mdpi.comdntb.gov.ua Research using transcriptome sequencing on rotavirus-infected cells treated with ML241 revealed that the compound antagonizes the activation of ERK1/2. mdpi.comnih.gov By inhibiting the phosphorylation of ERK1/2, which are key components of the MAPK signaling pathway, ML241 subsequently inhibits IκBα and activates the NF-κB signaling pathway, ultimately creating an anti-rotavirus state in the cell. mdpi.comnih.govdntb.gov.ua

Modulation of Intracellular Signaling Pathways by Ml241 Hydrochloride

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. termedia.pl ML241 hydrochloride has been shown to specifically interfere with this pathway by targeting key components. mdpi.comresearchgate.net

Specific Attenuation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

A primary mechanism through which this compound inhibits the MAPK pathway is by antagonizing the activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). mdpi.comnih.govdntb.gov.ua ERK1/2 are critical downstream effectors of the MAPK cascade, and their activation through phosphorylation is essential for signal propagation. nih.govmoleculardevices.com

In a notable study, the effects of this compound were examined in the context of rotavirus infection, which is known to activate the MEK/ERK pathway to facilitate its life cycle. mdpi.com The research demonstrated that the addition of this compound led to a downregulation of ERK phosphorylation in the MAPK signaling pathway compared to the virus-infected group without the compound. mdpi.com This suggests that this compound directly or indirectly prevents the phosphorylation of ERK1/2. mdpi.com The inhibition of ERK1/2 phosphorylation was confirmed through Western blot analysis, which detected the levels of phosphorylated ERK1/2. mdpi.com

These findings indicate that this compound can effectively attenuate the MAPK signaling pathway by specifically targeting the phosphorylation and subsequent activation of ERK1/2. mdpi.com

Activation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Concurrently with its inhibitory effects on the MAPK pathway, this compound has been observed to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govdntb.gov.ua The NF-κB pathway is a key regulator of the immune and inflammatory responses, as well as cell survival. mdpi.comsquarespace.com

Consequences for Inhibitor of Kappa B Alpha (IκBα) Dynamics

The activation of the NF-κB pathway by this compound is intricately linked to its effects on the Inhibitor of Kappa B Alpha (IκBα). mdpi.com IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent activation of target genes. mdpi.comnih.gov

Research has shown that the inhibition of the MAPK/ERK pathway by this compound leads to the inhibition of IκBα. mdpi.com When IκBα is inhibited, it is unable to restrain NF-κB, leading to the activation of the NF-κB signaling pathway. mdpi.com This was substantiated by Western blotting experiments that detected the expression of phosphorylated IκBα. mdpi.com The inhibition of IκBα allows for the nuclear translocation of NF-κB and the subsequent expression of numerous inflammation-related genes. mdpi.com

This demonstrates a clear consequential relationship: the attenuation of ERK1/2 phosphorylation by this compound results in the inhibition of IκBα, which in turn unleashes the NF-κB signaling pathway. mdpi.comnih.govdntb.gov.ua

Biological Activities and Preclinical Efficacy of Ml241 Hydrochloride

Antiviral Research Applications

ML241 hydrochloride has emerged as a small-molecule compound with significant antiviral properties, particularly against rotavirus (RV), the leading cause of severe diarrhea in young children. mdpi-res.comnih.govnih.gov Its potential as an anti-rotavirus agent is underscored by its efficacy in inhibiting viral proliferation both in laboratory cell cultures and in animal models. nih.govmdpi.comdntb.gov.ua

In Vitro Inhibition of Rotavirus Proliferation

In a laboratory setting, this compound has demonstrated a notable ability to inhibit the replication of the human rotavirus ZTR-68 strain. mdpi-res.commdpi.com Studies have shown that the compound effectively curtails the proliferation of the virus in MA104 cells, which are host cells for rotavirus. mdpi-res.commdpi.com The inhibitory concentration (IC50) of ML241, which is the concentration required to inhibit 50% of the viral activity, was determined to be 24.38 ± 4.33 µM. mdpi-res.com Concurrently, the 50% cytotoxic concentration (CC50), which indicates the concentration at which the compound becomes toxic to the host cells, was found to be 45.42 ± 1.03 µM. mdpi-res.com This results in a selectivity index (SI), the ratio of CC50 to IC50, of 1.93 ± 0.36, suggesting that the compound has a greater inhibitory effect on the virus than a toxic effect on the cells. mdpi-res.com

The inhibitory effects of ML241 on rotavirus have been verified through various experimental techniques. Immunofluorescence assays, reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and Western blotting have all confirmed that ML241 reduces the expression of viral proteins and hampers viral replication. mdpi-res.comnih.gov Specifically, after 20 hours of treatment with ML241, a significant decrease in viral protein expression and replication was observed compared to control groups. nih.gov

ParameterValue
Virus Strain Human rotavirus ZTR-68
Cell Line MA104
IC50 24.38 ± 4.33 µM
CC50 45.42 ± 1.03 µM
Selectivity Index (SI) 1.93 ± 0.36

Mechanisms of Antiviral Action in Rotavirus Infection Stages

The antiviral activity of this compound extends across multiple stages of the rotavirus infection cycle, with a particularly pronounced effect in the early phases. mdpi-res.commdpi.com Research indicates that ML241 interferes with virus adsorption, cell entry, and viral replication. mdpi-res.comnih.govmdpi.comdntb.gov.ua

ML241 has been shown to impede the initial step of infection, which is the attachment of the virus to the host cell surface. mdpi-res.commdpi.comdntb.gov.ua This inhibition of virus adsorption is a critical mechanism for preventing the establishment of infection. mdpi-res.commdpi.comdntb.gov.ua

Following adsorption, rotavirus must enter the host cell to replicate. ML241 also demonstrates an inhibitory effect on this cell entry process. mdpi-res.commdpi.comdntb.gov.ua Experiments have shown a decrease in the viral copy number and the expression of the viral non-structural protein 3 (NSP3) just two hours after infection in the presence of ML241, indicating that the compound hinders the virus's ability to penetrate the host cell. mdpi-res.com

Once inside the host cell, rotavirus replicates its genetic material and produces new viral particles. ML241 effectively inhibits this replication stage. mdpi-res.commdpi.comdntb.gov.ua The compound has been found to antagonize the activation of ERK1/2 in the MAPK signaling pathway, which in turn inhibits IκBα and activates the NF-κB signaling pathway, ultimately leading to the suppression of rotavirus proliferation. mdpi-res.comnih.govmdpi.com

Impact on Cell Entry

In Vivo Antiviral Effects in Relevant Animal Models

The antiviral efficacy of this compound is not limited to in vitro studies. In a suckling mouse model of rotavirus infection using the SA11 strain, ML241 demonstrated significant anti-rotavirus effects. mdpi-res.comnih.govmdpi.com Treatment with ML241 was found to reduce the severity of diarrhea in the suckling mice and improve the pathological lesions in their small intestines. mdpi-res.commdpi.com These findings highlight the potential of ML241 as a therapeutic agent for rotavirus-induced gastroenteritis. mdpi-res.comnih.govmdpi.com

Studies in Suckling Mouse Models of Rotavirus Infection

The in vivo efficacy of this compound against rotavirus (RV) has been evaluated using a suckling mouse model. nih.gov In these studies, a diarrhea model was established in 5-day-old BALB/c suckling mice by challenging them with the SA11 strain of rotavirus. nih.gov The research demonstrated that ML241 exerted anti-rotavirus effects in this animal model. nih.govnih.govmdpi-res.comresearchgate.net

The primary measure of efficacy was the assessment of diarrhea severity, which was scored at various time points post-infection. nih.gov Twenty-four hours after the viral challenge, the rotavirus model group showed significantly higher diarrhea scores compared to the normal control group, confirming the successful establishment of the infection model. nih.gov

Treatment with ML241 resulted in a notable reduction in diarrhea scores compared to the untreated model group. nih.gov The therapeutic effect was observed as early as 48 hours post-challenge, with the most significant decrease in diarrhea severity noted at the 72-hour time point. nih.govresearchgate.net Histological examination of the small intestines of the treated mice also revealed an improvement in the degree of lesions caused by the infection. nih.gov

These findings suggest that ML241 can effectively reduce the severity of rotavirus-induced diarrhea in a preclinical suckling mouse model. nih.gov The mechanism behind this effect is linked to the compound's ability to inhibit the phosphorylation of ERK1/2 in the MAPK signaling pathway, which subsequently activates the NF-κB signaling pathway, playing an anti-rotavirus role. nih.govnih.govresearchgate.net

Table 1: Effect of ML241 on Diarrhea Scores in Rotavirus-Infected Suckling Mice

Time Post-Challenge Observation Reference
24 hours Diarrhea model successfully established (significantly higher scores in RV group vs. control). nih.gov
48 hours Diarrhea scores in the ML241 treatment group began to decrease significantly compared to the model group. nih.govresearchgate.net
72 hours The most significant reduction in diarrhea scores was observed in the ML241 treatment group. nih.govresearchgate.net

| 96 - 120 hours | No significant difference in scores was observed between the groups. | nih.govresearchgate.net |

Potential Therapeutic Relevance in Research Contexts

This compound is recognized as a biologically active small-molecule compound with a molecular weight of less than 1000 Da, which allows it to enter cells and regulate intracellular targets. nih.gov It has been widely utilized in various research areas, particularly oncology and immunology. nih.govresearchgate.net

Applications in Anti-Tumor Research

The potential of this compound in anti-tumor research stems from its activity as a potent and selective inhibitor of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP). researchgate.nettargetmol.com p97 is a critical enzyme for maintaining protein homeostasis in eukaryotic cells, particularly through its role in the ubiquitin-proteasome system and the endoplasmic-reticulum-associated degradation (ERAD) pathway. researchgate.netnih.gov As such, p97 has been actively pursued as a therapeutic target in oncology. researchgate.net

ML241 inhibits p97 ATPase with a half-inhibitory concentration (IC50) value of 100 nM. researchgate.netnih.govnih.govresearchgate.net Studies have shown that it selectively inhibits the degradation of p97-dependent proteasome substrates while not affecting p97-independent ones. targetmol.comnih.govnih.gov By impairing the ERAD pathway, ML241 disrupts protein quality control, a mechanism that cancer cells often rely on for survival. nih.govnih.gov

In the National Cancer Institute (NCI) 60-cell-line screen, ML241 was evaluated for its anti-proliferative activity. researchgate.net Unlike the related compound ML240, which caused a decrease in tumor cell density, ML241 resulted in a positive mean growth percent, indicating it slowed the growth rate relative to controls but did not induce a net decrease in tumor cell density over the 48-hour assay period. researchgate.net This difference in activity is attributed to the fact that ML240 activates executioner caspases 3 and 7, while ML241 does not. nih.govnih.govresearchgate.net These findings position ML241 as a valuable research tool for studying pathway-specific p97 inhibition in cancer biology. targetmol.comnih.gov

Table 2: Comparative Anti-proliferative Activity of p97 Inhibitors (NCI-60 Screen)

Compound Mechanism NCI-60 Mean Growth Percent Implication Reference
ML240 p97 Inhibitor, Activates Caspases 3 & 7 Negative (decrease in tumor cell density) Potent anti-proliferative and cytotoxic effects researchgate.net

| ML241 | p97 Inhibitor, Does Not Activate Caspases 3 & 7 | Positive (increase in tumor cell density, but slower growth rate) | Slower growth rate without significant cytotoxicity | researchgate.net |

Applications in Anti-Inflammatory Research

This compound is also utilized in anti-inflammatory research, primarily due to its impact on key inflammatory signaling pathways. nih.govresearchgate.net The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. frontiersin.org

Research has shown that ML241 can modulate this pathway. nih.gov Specifically, in studies on rotavirus-infected cells, ML241 was found to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) within the MAPK signaling pathway. nih.govnih.gov The activation of ERK1/2 is an upstream event that can lead to the activation of NF-κB. nih.gov By inhibiting ERK1/2 phosphorylation, ML241 effectively suppresses the activation of the NF-κB pathway. nih.govresearchgate.net This mechanism provides a basis for its observed anti-inflammatory effects in research contexts, such as mitigating the inflammation associated with viral infections. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
ML240
ERK1/2
NF-κB
p97
Valosin-Containing Protein (VCP)
Caspase 3

Advanced Methodologies Employed in Ml241 Hydrochloride Research

Biochemical and Enzymatic Assays

Biochemical assays have been fundamental in directly measuring the inhibitory effect of ML241 hydrochloride on its target enzyme, the AAA ATPase p97.

p97 ATPase Activity Assays

The primary method to quantify the inhibitory potential of this compound is the p97 ATPase activity assay. This assay measures the rate of ATP hydrolysis by the p97 enzyme. A common approach involves quantifying the inorganic phosphate (B84403) (Pi) released during the reaction. nih.gov One such method utilizes a malachite green-based colorimetric assay, where the released phosphate reacts with a molybdate (B1676688) and malachite green complex to produce a colored product that can be measured spectrophotometrically. nih.gov

Another widely used format is a luminescence-based assay, such as the Kinase-Glo® reagent-based assay. nih.gov In this setup, the amount of ATP remaining after the enzymatic reaction is proportional to the luminescence produced by a luciferase enzyme. nih.gov Inhibition of p97 ATPase activity by a compound like this compound results in less ATP being hydrolyzed, leading to a higher luminescence signal. nih.gov

The Transcreener® ADP² Assay offers an alternative by directly detecting the ADP produced during the ATPase reaction using a highly specific monoclonal antibody. bellbrooklabs.com This competition-based assay provides a fluorescent readout and is well-suited for high-throughput screening (HTS) of potential p97 inhibitors. bellbrooklabs.com

Research findings have consistently demonstrated that this compound is a potent inhibitor of p97 ATPase. Initial studies reported an IC50 value of approximately 100 nM (0.1 µM). nih.govmedchemexpress.comresearchgate.net Further characterization confirmed this potency, with a reported IC50 of 0.11 µM. caymanchem.comselleckchem.com Kinetic analyses have revealed that ML241 acts as an ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97, with a Ki value of 0.35 µM. medchemexpress.comcaymanchem.com

Table 1: p97 ATPase Inhibition by this compound

Parameter Value Assay Type Reference
IC50 ~100 nM Not Specified nih.gov, researchgate.net
IC50 0.11 µM Not Specified caymanchem.com, selleckchem.com
Ki 0.35 µM ATP-competitive medchemexpress.com

Cell-Based Functional Assays

To understand the effects of this compound within a cellular context, a variety of functional assays have been employed. These assays assess the compound's cell permeability and its impact on p97-dependent cellular pathways. nih.gov

Reporter Assays for Proteasomal Substrate Degradation (e.g., UbG76V-GFP)

A key function of p97 is in the endoplasmic reticulum-associated degradation (ERAD) pathway, which involves the degradation of ubiquitinated proteins by the proteasome. nih.govcaymanchem.com To monitor the inhibition of this pathway by this compound, reporter assays using a fusion protein like UbiquitinG76V-Green Fluorescent Protein (UbG76V-GFP) are utilized. nih.govnih.gov This specific fusion protein is a known substrate for the ubiquitin-proteasome system. ulb.ac.beiu.edu

In these assays, cells stably expressing UbG76V-GFP are treated with the test compound. nih.govnih.gov Inhibition of p97 by this compound is expected to prevent the degradation of UbG76V-GFP, leading to its accumulation and a corresponding increase in GFP fluorescence, which can be quantified. nih.govnih.gov Studies have shown that this compound effectively stabilizes UbG76V-GFP, with a reported IC50 value of 3.5 µM. nih.govmedchemexpress.comcaymanchem.comselleckchem.com This demonstrates that ML241 is cell-permeable and can inhibit endogenous p97 function. nih.gov

Reporter Assays for Protein Stability (e.g., ODD-luciferase)

To assess the selectivity of this compound for p97-dependent pathways, reporter assays for p97-independent protein degradation are used as a control. nih.govnih.gov A common example is the oxygen-dependent degradation domain (ODD) of HIF1α fused to luciferase (ODD-luciferase). nih.govnih.gov The degradation of this reporter is dependent on prolyl hydroxylases and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a pathway that does not typically require p97. nih.govresearchgate.net

In these experiments, cells co-expressing both a p97-dependent reporter (like UbG76V-GFP) and a p97-independent reporter (like ODD-luciferase) are treated with this compound. nih.gov Research has demonstrated that this compound is significantly less potent at stabilizing the ODD-luciferase substrate, with an IC50 greater than 28 µM. nih.gov This highlights the compound's specificity for inhibiting p97-mediated protein degradation. nih.govnih.gov

Cell-Based Screening Assays (e.g., ELISA for antiviral activity)

Recent research has explored the broader therapeutic potential of this compound, including its antiviral properties. An Enzyme-Linked Immunosorbent Assay (ELISA) was employed to screen a library of small-molecule compounds for anti-rotavirus activity. mdpi.comnih.govdntb.gov.ua This high-throughput method allows for the rapid detection and quantification of viral antigens in infected cell cultures treated with potential inhibitors. researchgate.net

In this context, this compound was identified from a screen of 453 compounds as having a notable inhibitory effect on the proliferation of the human rotavirus ZTR-68 strain. mdpi.comnih.govdntb.gov.ua Further ELISA-based testing confirmed its inhibitory activity against several other rotavirus strains, including SA11, Wa, Gottfried, and UK. mdpi.com The half-maximal inhibitory concentration (IC50) for its anti-rotavirus effect was determined to be 24.38 ± 4.33 µM. mdpi.com

Cell Viability and Cytotoxicity Assays (e.g., MA104 cells)

When evaluating the therapeutic potential of any compound, it is crucial to assess its impact on cell viability and cytotoxicity. nih.govpromega.co.uk These assays are often performed in parallel with functional assays to determine if the observed effects are due to specific pathway inhibition or general toxicity. journalagent.com

In the context of its antiviral activity, the cytotoxicity of this compound was evaluated in MA104 cells, a monkey kidney cell line that is a common host for rotavirus. mdpi.com Cell viability was assessed using methods like the Cell Counting Kit-8 (CCK8) assay, which measures metabolic activity as an indicator of the number of viable cells. researchgate.net The results showed that this compound has low toxicity to MA104 cells. mdpi.comnih.govdntb.gov.ua The half-maximal cytotoxic concentration (CC50) was determined to be 45.42 ± 1.03 µM, resulting in a selectivity index (SI = CC50/IC50) of 1.93 ± 0.36 for its anti-rotavirus activity. mdpi.com

Table 2: Antiviral and Cytotoxicity Profile of this compound

Parameter Value Cell Line Assay Type Reference
Antiviral IC50 24.38 ± 4.33 µM MA104 ELISA mdpi.com
Cytotoxicity CC50 45.42 ± 1.03 µM MA104 CCK8 mdpi.com
Selectivity Index (SI) 1.93 ± 0.36 MA104 CC50/IC50 mdpi.com

Molecular Biology and Cellular Imaging Techniques

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. biolegend.comumontreal.ca In the context of this compound research, it has been instrumental in analyzing the compound's impact on the expression levels of viral and host cell proteins. For instance, studies have utilized Western blotting to measure the expression of rotavirus proteins, such as Non-structural Protein 3 (NSP3) and VP7, in the presence of ML241. nih.gov The process typically involves extracting total proteins from cells, separating them by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. biolegend.comprotocols.io

Research findings have demonstrated that treatment with ML241 leads to a significant reduction in the expression of viral proteins. nih.gov For example, after 20 hours of treatment, a noticeable decrease in both NSP3 and VP7 protein levels was observed in infected cells. nih.gov This technique has also been applied to investigate the phosphorylation status of key signaling proteins, such as ERK1/2 and IκBα, to understand the downstream effects of ML241 on cellular pathways. nih.gov

Table 1: Effect of ML241 on Rotavirus Protein Expression

Protein Target Treatment Group Observation Reference
NSP3 ML241 (20 µM) Decreased expression after 20 hours nih.gov
VP7 ML241 (20 µM) Decreased expression after 20 hours nih.gov
Phospho-ERK1/2 ML241 Decreased phosphorylation nih.gov
Phospho-IκBα ML241 Decreased phosphorylation nih.gov

To assess the impact of this compound on viral replication, researchers have employed quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR). nih.govthermofisher.comtakarabio.com This highly sensitive technique allows for the quantification of viral RNA, providing a direct measure of the viral copy number within infected cells. The process involves reverse transcribing the viral RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with primers specific to the viral genome.

Studies have shown that ML241 significantly reduces the rotavirus copy number in a time-dependent manner. nih.gov For example, a decrease in the viral copy number was detected as early as 2 hours post-infection in the presence of ML241, with further reductions observed at 20 and 48 hours. nih.gov These findings indicate that ML241 inhibits the proliferation of the virus. nih.gov

Table 2: Time-Dependent Inhibition of Rotavirus Copy Number by ML241

Time Point Treatment Group Outcome Reference
2 hours ML241 Decreased viral copy number nih.gov
20 hours ML241 Decreased viral copy number nih.gov
48 hours ML241 Decreased viral copy number nih.gov

Immunofluorescence microscopy is a powerful imaging technique used to visualize the subcellular localization of specific proteins and to observe cellular morphology. absin.netibidi.comnih.gov In research involving this compound, this method has been used to visually confirm the inhibitory effects of the compound on rotavirus infection. nih.gov The technique involves fixing and permeabilizing cells, followed by incubation with primary antibodies that specifically bind to the target protein (e.g., a viral antigen). absin.net Subsequently, a secondary antibody conjugated to a fluorophore, which emits light at a specific wavelength, is used for detection. ihisto.io

Immunofluorescence experiments have provided visual evidence that ML241 inhibits the expression of viral proteins within infected cells. nih.gov By observing the fluorescence intensity and distribution, researchers can assess the extent of viral infection and the efficacy of the inhibitor. This technique complements quantitative methods like Western blotting and RT-qPCR by providing spatial context to the molecular data. nih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Viral Copy Number

Omics-Based Approaches

Transcriptome sequencing, commonly known as RNA-seq, is a high-throughput sequencing technology used to obtain a comprehensive snapshot of the gene expression profile of a cell or tissue at a specific moment. nih.govthermofisher.comwikipedia.org This powerful tool measures the abundance of RNA transcripts, providing insights into how a compound like this compound may alter cellular function on a global scale. thermofisher.comlexogen.com By comparing the transcriptomes of treated and untreated cells, researchers can identify genes and pathways that are significantly up- or down-regulated in response to the compound. thermofisher.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. slideshare.net For ML241, SAR investigations were conducted to optimize the potency and selectivity of a class of quinazoline-based inhibitors of the p97 ATPase. researchgate.netnih.gov These studies involve synthesizing and testing a series of analogues of a lead compound to identify the key structural features required for activity. frontiersin.org

The SAR studies that led to the development of ML241 and its analogue, ML240, involved the systematic modification of the quinazoline (B50416) scaffold. researchgate.netnih.gov Researchers explored changes at different positions of the core structure, particularly at the R1 and R2 positions. nih.gov These investigations revealed that specific substitutions on the aryl ring at the 2-position of the quinazoline core and the nature of the substituent at the N-benzyl position were critical for potent p97 inhibition. nih.gov This systematic approach resulted in the identification of ML241 as a potent p97 inhibitor with an IC₅₀ value of 100 nM. researchgate.netnih.gov

Table 3: Key Findings from SAR Studies of Quinazoline-Based p97 Inhibitors

Compound Modification p97 ATPase IC₅₀ Key Outcome Reference
ML241 Optimized quinazoline scaffold 100 nM Potent and selective p97 inhibitor researchgate.netnih.gov
ML240 Analogue of ML241 100 nM Potent p97 inhibitor with additional pro-apoptotic activity researchgate.netnih.gov
Initial Hits (e.g., compound 1, DBeQ) Quinazoline scaffold Higher IC₅₀ values Served as starting points for optimization researchgate.netnih.gov

Off-Target Profiling and Selectivity Assessment

To ensure that the biological effects observed are due to the inhibition of its intended target, p97, this compound has been subjected to rigorous off-target screening.

Given that the quinazoline scaffold present in ML241 is also found in many protein kinase inhibitors, assessing its activity against kinases was a critical step. nih.gov To investigate potential off-target effects on protein kinases, ML241 was profiled using an activity-based proteomics platform. nih.gov This profiling revealed that the compound has low off-target activity against a panel of protein kinases. nih.govresearchgate.netnih.gov Specifically, at a concentration of 20 μM, this compound demonstrated no significant inhibition in a panel of approximately 170 different kinases, underscoring its selectivity for p97 over this major class of enzymes. medchemexpress.com

In addition to kinase screening, this compound was evaluated against a panel of central nervous system (CNS) targets to identify any potential for neurological off-target effects. These assessments are crucial for understanding a compound's broader pharmacological profile. The results from this profiling indicated that this compound possesses low off-target activity towards these CNS-related proteins. nih.govresearchgate.netnih.gov This suggests a favorable selectivity profile, minimizing the likelihood of unintended effects mediated by common CNS receptors and transporters.

Kinase Panel Profiling

Utilization of Specific Cell Lines in In Vitro Studies

A variety of human and animal cell lines have been instrumental in elucidating the mechanism and therapeutic potential of this compound in vitro. These cellular models have been applied in contexts ranging from cancer to virology.

Cell LineType/OriginResearch ContextKey Findings with this compound
HeLa Human Cervical Cancerp97 Function / ERAD PathwayUsed in dual-reporter assays to show ML241 inhibits degradation of p97-dependent substrates but not p97-independent ones. nih.govnih.govtargetmol.com Also used to demonstrate impairment of the endoplasmic-reticulum-associated degradation (ERAD) pathway. nih.govnih.gov
HCT15 Human Colon CancerCancer CytotoxicityExhibited cytotoxicity with GI50 values of 53 μM (24h) and 13 μM (72h). medchemexpress.comtargetmol.com
SW403 Human Colon CancerCancer CytotoxicityShowed cytotoxicity with GI50 values of 33 μM (24h) and 12 μM (72h). medchemexpress.comtargetmol.com
NCI-60 Panel Panel of 60 Human Cancer Cell LinesBroad Anti-proliferative ActivityAssessed for growth inhibition, showing a slight decrease in the overall growth rate relative to controls during a 48-hour assay. nih.govresearchgate.net
MA104 Monkey Kidney EpithelialRotavirus InfectionFound to have low cytotoxicity to these host cells for rotavirus (RV). mdpi.comsemanticscholar.orgnih.gov ML241 was shown to inhibit human rotavirus ZTR-68 strain replication in these cells. mdpi.comsemanticscholar.org

Preclinical In Vivo Models

Following promising in vitro results, the activity of this compound has been evaluated in preclinical animal models to understand its effects in a whole-organism context.

Research into the antiviral properties of this compound utilized a suckling mouse model of rotavirus (RV) infection. semanticscholar.orgnih.gov This model is standard for studying rotavirus pathogenesis and for testing potential therapeutics. In these in vivo experiments, ML241 demonstrated a tangible anti-RV effect, corroborating the in vitro findings. semanticscholar.orgnih.gov Transcriptome analysis following treatment in the context of RV infection pointed towards a mechanism involving the inhibition of ERK1/2 phosphorylation in the MAPK signaling pathway. mdpi.comsemanticscholar.orgdntb.gov.ua

Future Directions and Outstanding Research Questions for Ml241 Hydrochloride

Comprehensive Elucidation of ML241 Hydrochloride's Full Cellular Impact

The primary established effect of this compound is the competitive inhibition of the p97 D2 ATPase domain, which is crucial for the enzyme's function in protein degradation pathways. nih.govnih.gov This action directly impairs the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, leading to the accumulation of misfolded proteins within the ER and triggering the Unfolded Protein Response (UPR). mdpi.comnih.govnih.gov A significant consequence is the buildup of polyubiquitinated proteins that rely on p97 for processing by the proteasome. mdpi.comnih.gov

However, a major outstanding question arises from comparative studies with its close analog, ML240. While both are potent D2 domain inhibitors, ML240 rapidly induces apoptosis by mobilizing caspases 3 and 7 and potently stimulates autophagy, as evidenced by the accumulation of LC3-II. nih.govnih.gov In stark contrast, ML241 does not elicit these responses with the same speed or potency. nih.govnih.gov This divergence presents a critical area for future investigation. Understanding the subtle structural or mechanistic differences that account for this varied cellular impact is essential for developing pathway-specific p97 inhibitors. mdpi.comuni-due.de

Furthermore, recent research has uncovered a novel cellular effect of ML241: antiviral activity against rotavirus. researchgate.net This activity is mediated not through the canonical protein degradation pathway but by inhibiting the phosphorylation of ERK1/2 in the MAPK signaling pathway, which subsequently activates NF-κB signaling. researchgate.netnih.gov This finding opens a new avenue of research into the non-canonical roles of p97 or potential off-target effects of ML241, demanding a broader investigation into its full cellular interactome.

Investigation of Broader Interacting Pathways and Downstream Effectors

While the impact of ML241 on the ERAD/UPR axis is well-documented, the full spectrum of pathways it modulates is far from understood. mdpi.comfrontiersin.org The ATPase p97 is a central hub in cellular protein quality control, with functions extending to autophagy, DNA damage repair, cell cycle progression, mitochondrial associated degradation (MAD), and the regulation of transcription factors. mdpi.comnih.govmdpi.comnih.gov A primary future objective is to systematically investigate the effect of ML241 on each of these p97-dependent processes.

Key research questions include:

Does ML241 affect the recruitment of DNA damage response proteins like BRCA1 and Rad51 to sites of DNA lesions, a process known to involve p97? nih.gov

How does ML241 influence cell cycle checkpoints, given that p97 inhibition can lead to cell cycle arrest? mdpi.comnih.gov

What is the role of specific p97 cofactors, such as the UFD1-NPL4 complex or p47, in modulating cellular sensitivity to ML241? frontiersin.orgacs.org It is known that the presence of the p47 cofactor can dramatically decrease the inhibitory potency of ML241, suggesting that the composition of p97 complexes can dictate the compound's efficacy. researchgate.netfrontiersin.org

Identifying the downstream effectors in these broader pathways is crucial. This will involve proteomic and transcriptomic analyses to identify changes in protein levels and gene expression following ML241 treatment, moving beyond established markers like CHOP, ATF4, and caspases. mdpi.comfrontiersin.orgnih.govnih.gov

Cellular Process/Pathway Observed Effect of ML241/Related Inhibitors Key Downstream Effectors Status
ERAD/UPS Inhibition of p97-dependent protein degradation. nih.govmdpi.comAccumulated polyubiquitinated proteins, ERAD substrates. mdpi.comEstablished
UPR / ER Stress Induction of ER stress. mdpi.comnih.govATF4, CHOP. mdpi.comfrontiersin.orgnih.govEstablished
Apoptosis Induces caspase-mediated cell death, though less potently than ML240. nih.govnih.govCaspase-3, Caspase-7. nih.govnih.govPartially Understood
Autophagy No potent stimulation observed, unlike ML240. nih.govnih.govLC3-II. frontiersin.orgUnclear/Requires Investigation
MAPK/NF-κB Signaling Antagonizes ERK1/2 phosphorylation, activates NF-κB (in rotavirus context). researchgate.netnih.govp-ERK1/2, NF-κB p65. frontiersin.orgnih.govNovel Finding
DNA Damage Response Role of p97 is established, but ML241's specific impact is unknown. nih.govBRCA1, Rad51, 53BP1. nih.govFuture Direction
Cell Cycle Control p97 inhibition can cause cell cycle arrest. nih.govCell cycle proteins (e.g., cyclins). mdpi.comFuture Direction

Development of Next-Generation Chemical Probes Based on this compound Scaffold

A significant limitation of ML241 and its analog ML240 is their poor in vivo efficacy and unfavorable pharmacological properties, which restricts their use in preclinical animal models. researchgate.net However, the quinazoline (B50416) scaffold they are built upon is a highly validated starting point for potent p97 inhibitors, having led to the development of compounds like CB-5083 that entered clinical trials. nih.govacs.orgmicropublication.org This provides a strong rationale for using the ML241 structure as a foundation for next-generation chemical probes.

Future synthetic chemistry efforts should focus on several key objectives:

Improving Pharmacological Properties: The primary goal is to optimize the scaffold to enhance solubility, oral bioavailability, and metabolic stability, making the resulting compounds suitable for in vivo studies. researchgate.netfrontiersin.org

Achieving Pathway Selectivity: A sophisticated future direction is the design of probes that selectively inhibit specific p97-cofactor complexes. frontiersin.orgacs.org Given that the p47 cofactor alters ML241's potency, it may be possible to design molecules that only inhibit p97 when it is engaged in certain pathways (e.g., ERAD via the UFD1/NPL4 complex), while sparing its other functions. This could lead to therapies with much higher precision and fewer side effects. uni-due.de

Overcoming Drug Resistance: As seen with other targeted therapies, resistance to p97 inhibitors can emerge through mutations in the target protein. researchgate.netnih.gov Next-generation probes should be designed and tested for activity against known resistance-conferring p97 mutants.

Creating Multifunctional Probes: The scaffold can be modified to include reporter tags, such as fluorophores or biotin, to create tools for advanced imaging or proteomic-based profiling of p97's cellular interactions and localization.

Exploration of Additional Preclinical Disease Models for Mechanistic Insights

To date, the primary in vivo application of ML241 has been in a suckling mouse model of rotavirus infection. researchgate.net To fully understand its potential and mechanism, it is imperative to explore its effects in a wider range of preclinical disease models where p97 is a known therapeutic target.

Disease Area Rationale for Investigation Potential Preclinical Models Key Endpoints for Study
Oncology p97 is a validated target for disrupting protein homeostasis in cancer cells. frontiersin.orgmicropublication.orgXenograft or patient-derived xenograft (PDX) models of multiple myeloma, ovarian cancer, colon cancer, and AML. nih.govnih.govmicropublication.orgoup.comTumor growth inhibition, induction of apoptosis, biomarker modulation (ATF4, p62), synergy with other chemotherapeutics. nih.govnih.govnih.gov
Neurodegeneration p97 mutations cause IBMPFD and are linked to ALS and Parkinson's disease. mdpi.comoup.comelifesciences.orgiPSC-derived motor neurons from patients; Drosophila and mouse models expressing mutant p97. oup.comelifesciences.orgRescue of neuronal death, reduction of protein aggregates (TDP-43, α-synuclein), reversal of mitochondrial defects. oup.comelifesciences.orgresearchgate.net
Infectious Disease p97 is utilized by various viruses for replication. mdpi.comIn vitro and in vivo models of other viral infections (e.g., flaviviruses, influenza).Inhibition of viral replication, elucidation of host-pathogen interactions involving p97.

The study of ML241 and its future derivatives in these models will not only provide crucial mechanistic insights into p97's role in disease but also validate the therapeutic potential of targeting its D2 ATPase domain. Such research is essential to bridge the gap between a potent chemical probe and a potential next-generation therapeutic agent.

Q & A

Q. What is the primary mechanism of action of ML241 hydrochloride in inhibiting p97 ATPase?

this compound selectively inhibits the ATPase activity of p97 (VCP), a critical regulator of protein homeostasis. Mechanistically, it binds to the D2 ATPase domain of p97, disrupting its hexameric structure and preventing ATP hydrolysis, which is essential for chaperone-mediated processes like ER-associated degradation (ERAD) . Key evidence includes its IC50 of 100 nM against p97 ATPase and 3.5 μM in UbG76V–GFP clearance assays, highlighting its specificity .

Q. How should this compound be stored and handled to ensure experimental reproducibility?

this compound is stable as a lyophilized powder when stored at -20°C in a dry environment for long-term use (≥5 years) and at 0–4°C for short-term storage. For in vitro studies, dissolve in DMSO to prepare stock solutions (e.g., 10 mM), aliquot to avoid freeze-thaw cycles, and use within 4 weeks. Purity (>98%) and structural integrity should be confirmed via HPLC and NMR prior to use .

Q. What methodological considerations are critical for designing ML241 dose-response assays?

Dose-response assays should include:

  • A concentration range spanning 0.1–10 μM (based on IC50 = 100 nM) .
  • Parallel cytotoxicity measurements (e.g., CC50 via MTT assays) to differentiate target inhibition from nonspecific cell death .
  • Controls for ATPase activity (e.g., DBeQ as a reference inhibitor) and cellular models (e.g., p97-mutant cell lines) to validate specificity .

Advanced Research Questions

Q. How do genetic variations in p97 (e.g., IBMPFD/ALS mutations) affect this compound efficacy?

Certain p97 mutations (e.g., R155H or A232E) alter ATPase domain conformation, reducing ML241 binding affinity. Kinetic analyses show mutant p97 requires 2–3× higher ML241 concentrations to achieve equivalent inhibition compared to wild-type. Researchers should genotype cell lines or animal models and adjust dosing accordingly .

Q. What structural insights from SAR studies guide the optimization of ML241 analogs?

SAR studies reveal that the quinazolin-4-amine core and benzyl substituents are critical for p97 binding. Modifications at the 2H-benzo[b][1,4]oxazine ring enhance selectivity over related ATPases (e.g., HSP90). Computational docking and mutagenesis (e.g., D2 domain residues K524 and E578) inform analog design to improve potency and reduce off-target effects .

Q. How can researchers resolve contradictions in reported IC50 values for this compound?

Discrepancies in IC50 (e.g., 100 nM vs. 0.11 μM) arise from assay conditions (e.g., ATP concentration, pH). To standardize results:

  • Use recombinant p97 D2 domain in ATPase activity assays with 1 mM ATP .
  • Validate with orthogonal methods like thermal shift assays or cellular UbG76V–GFP degradation .

Q. What strategies confirm ML241 specificity in complex cellular environments?

  • Perform ATPase activity profiling against off-targets (e.g., HSP70, PI3K) using inhibitor libraries .
  • Combine with siRNA-mediated p97 knockdown; ML241 should show no additive effect if specific .
  • Utilize p97-dependent models (e.g., proteotoxic stress in myeloma cells) to correlate target engagement with phenotype rescue .

Q. How does this compound synergize with other therapies in cancer research?

ML241 potentiates proteasome inhibitors (e.g., bortezomib) by blocking p97-mediated clearance of ubiquitinated proteins, inducing lethal ER stress. Synergy is quantified via combination index (CI) assays, with optimal ratios typically 1:2 (ML241:proteasome inhibitor) in hematologic cancer models .

Q. What in vivo pharmacokinetic parameters are critical for translating ML241 findings to preclinical models?

Key parameters include:

  • Plasma half-life (t1/2 = ~2.5 hrs in mice), requiring BID dosing .
  • Brain penetration (low due to P-glycoprotein efflux), necessitating intracerebral delivery for neurodegenerative studies .
  • Toxicity thresholds (e.g., maximum tolerated dose = 50 mg/kg in rodents) .

Q. How can researchers assess ML241’s therapeutic index in disease models?

Calculate the selectivity index (SI = CC50/IC50) using primary cell lines (e.g., fibroblasts) vs. cancer cells. For example, an SI >10 indicates a favorable window. Combine with transcriptomics (e.g., ER stress markers like CHOP) to monitor on-target efficacy versus off-pathway toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.